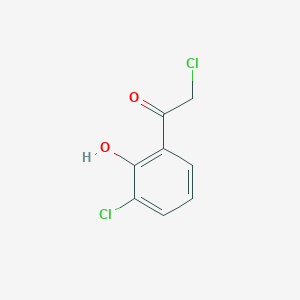
2-Chloro-1-(3-chloro-2-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- (9CI) is a chlorinated acetophenone derivative. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it an α-haloketone. It is known for its reactivity and is used as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- typically involves the chlorination of 3-hydroxyacetophenone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency and purity of the final product .
Types of Reactions:
Oxidation: Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl ethanones.
Applications De Recherche Scientifique
Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl and chlorine groups enable the compound to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone
Comparison: Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- is unique due to the presence of two chlorine atoms and a hydroxyl group on the phenyl ring. This structural feature enhances its reactivity compared to similar compounds with fewer substituents. The additional chlorine atom increases the compound’s electrophilicity, making it more reactive in substitution and oxidation reactions .
Propriétés
Numéro CAS |
75717-49-6 |
|---|---|
Formule moléculaire |
C8H6Cl2O2 |
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
2-chloro-1-(3-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
Clé InChI |
QPLQGGLQKVIQCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



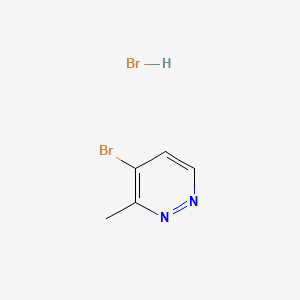

![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
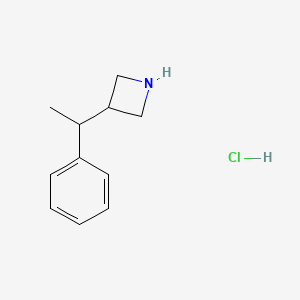
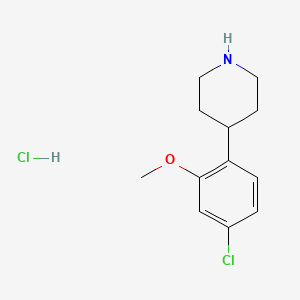
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)
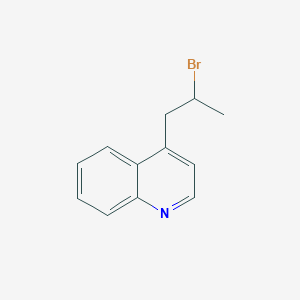
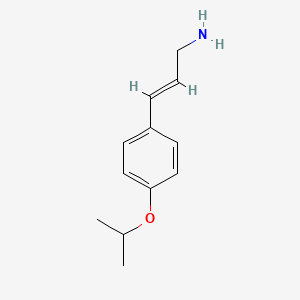
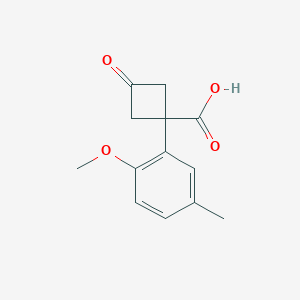
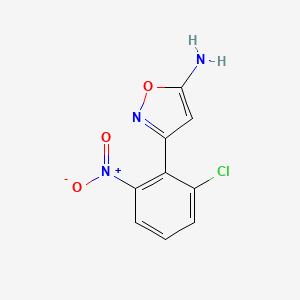
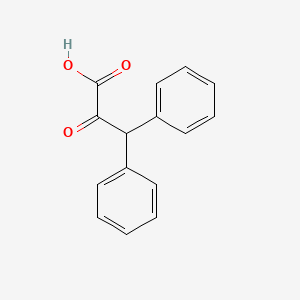

![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
